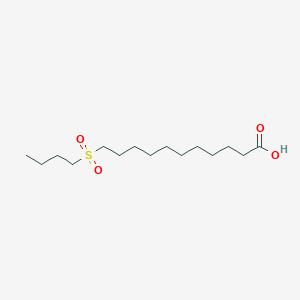
11-(Butylsulfonyl)undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Butylsulfonyl)undecanoic acid is an organic compound with the molecular formula C15H30O4S It is a sulfonyl derivative of undecanoic acid, characterized by the presence of a butylsulfonyl group attached to the eleventh carbon of the undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Butylsulfonyl)undecanoic acid typically involves the sulfonylation of undecanoic acid. One common method is the reaction of undecanoic acid with butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C11H22O2+C4H9SO2Cl→C15H30O4S+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
11-(Butylsulfonyl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The butylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted undecanoic acid derivatives.
Scientific Research Applications
11-(Butylsulfonyl)undecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Utilized in the production of surfactants and emulsifiers due to its surface-active properties.
Mechanism of Action
The mechanism of action of 11-(Butylsulfonyl)undecanoic acid involves its interaction with cellular components. In biological systems, it may exert its effects by disrupting cell membrane integrity or interfering with metabolic pathways. The sulfonyl group can interact with proteins and enzymes, leading to alterations in their function. Additionally, the compound may induce oxidative stress, resulting in cellular damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
11-Mercaptoundecanoic acid: Contains a thiol group instead of a sulfonyl group.
11-Bromo-undecanoic acid: Contains a bromine atom instead of a sulfonyl group.
11-Aminoundecanoic acid: Contains an amino group instead of a sulfonyl group.
Uniqueness
11-(Butylsulfonyl)undecanoic acid is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the sulfonyl group can participate in specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
4466-25-5 |
|---|---|
Molecular Formula |
C15H30O4S |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
11-butylsulfonylundecanoic acid |
InChI |
InChI=1S/C15H30O4S/c1-2-3-13-20(18,19)14-11-9-7-5-4-6-8-10-12-15(16)17/h2-14H2,1H3,(H,16,17) |
InChI Key |
FGKIKHQZLAKXAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



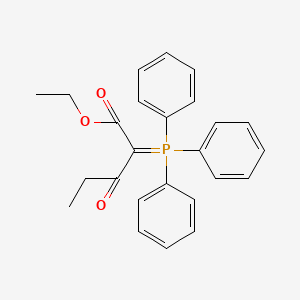

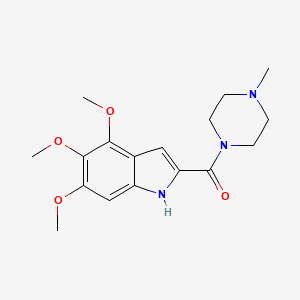
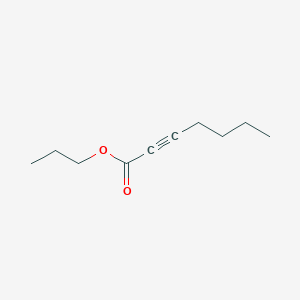
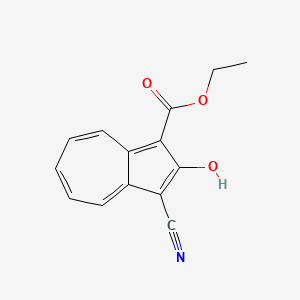
![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)
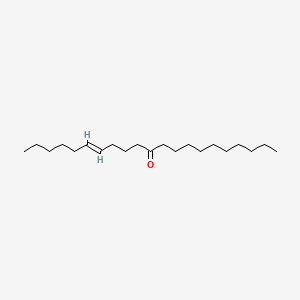
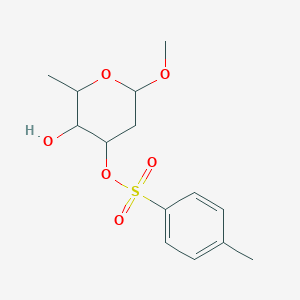
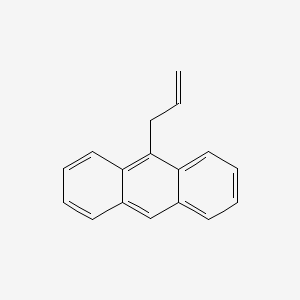
![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)
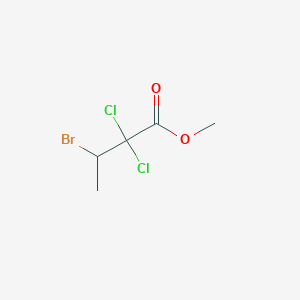
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)

